1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
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Overview
Description
1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a thiophene-oxadiazole moiety and a bromobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate acylhydrazide with a carboxylic acid derivative.
Introduction of the thiophene ring: This step involves the coupling of the thiophene moiety to the oxadiazole ring, often using palladium-catalyzed cross-coupling reactions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Sulfonylation with 4-bromobenzenesulfonyl chloride: The final step involves the sulfonylation of the piperidine nitrogen with 4-bromobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The bromine atom on the benzenesulfonyl group can be substituted with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or neurotransmission.
Comparison with Similar Compounds
- 1-(4-METHYLBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
- 1-(4-CHLOROBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
Uniqueness: 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other similar compounds cannot
Properties
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S2/c18-13-5-7-14(8-6-13)26(22,23)21-9-1-3-12(11-21)17-19-16(20-24-17)15-4-2-10-25-15/h2,4-8,10,12H,1,3,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCGOOILOQEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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